P-CAB agent 2
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Overview
Description
Keverprazan hydrochloride is a potassium ion competitive acid blocker developed by Jiangsu Carephar Pharmaceuticals for the treatment of acid-related diseases. It was recently approved in China for the treatment of adults with reflux oesophagitis or duodenal ulcer . This compound is part of a new class of acid-suppressing agents designed to overcome the limitations of traditional proton pump inhibitors .
Preparation Methods
The synthetic routes and reaction conditions for keverprazan hydrochloride are proprietary and not publicly disclosed in detail. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation into oral dosage forms .
Chemical Reactions Analysis
Keverprazan hydrochloride primarily undergoes metabolic reactions in the body rather than chemical reactions in a laboratory setting. It is designed to inhibit the hydrogen potassium ATPase enzyme, thereby reducing gastric acid secretion . The compound does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions . The major product formed from its metabolic reactions is the inactive metabolite, which is excreted from the body .
Scientific Research Applications
Keverprazan hydrochloride has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the treatment of acid-related diseases such as reflux oesophagitis and duodenal ulcers . Researchers are also investigating its potential use in other gastrointestinal disorders that require potent acid suppression . Additionally, keverprazan hydrochloride is being studied for its pharmacokinetics and pharmacodynamics, including its absorption, distribution, metabolism, and excretion in the body .
Mechanism of Action
Keverprazan hydrochloride exerts its effects by competitively inhibiting the hydrogen potassium ATPase enzyme in the stomach lining . This enzyme is responsible for the final step in the production of gastric acid. By blocking this enzyme, keverprazan hydrochloride effectively reduces gastric acid secretion, thereby alleviating symptoms of acid-related diseases . The molecular targets of keverprazan hydrochloride include the hydrogen potassium ATPase enzyme and the gastric parietal cells where this enzyme is located .
Comparison with Similar Compounds
Keverprazan hydrochloride is similar to other potassium ion competitive acid blockers such as vonoprazan and tegoprazan . These compounds share a similar mechanism of action and are used to treat similar acid-related diseases . keverprazan hydrochloride is unique in its specific chemical structure and pharmacokinetic properties, which may offer advantages in terms of efficacy and safety . Other similar compounds include proton pump inhibitors like omeprazole and lansoprazole, which also reduce gastric acid secretion but through a different mechanism .
Properties
Molecular Formula |
C22H25FN2O4S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3 |
InChI Key |
UDHVRDAZIAGHFG-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC |
Origin of Product |
United States |
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